
1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a compound with a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol . This compound is primarily used in research and development, particularly in the field of medicinal chemistry . The structure of the compound includes a pyrrolidine ring, which is a versatile scaffold widely used in drug discovery .
Preparation Methods
The synthesis of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. The key synthetic route includes the formation of the pyrrolidine ring and the subsequent attachment of the cyclopropylamino and pyridinyl groups . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it is used as a scaffold for the development of novel biologically active compounds . Its unique structure allows for the exploration of various pharmacophore spaces, making it a valuable tool for drug discovery . Additionally, it has applications in the study of molecular interactions and the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-(6-(Cyclopropylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as pyrrolidine derivatives and other heterocyclic compounds . These compounds share similar structural features but may differ in their biological activity and pharmacokinetic profiles . The uniqueness of this compound lies in its specific combination of functional groups, which allows for distinct interactions with molecular targets .
Similar Compounds
- Pyrrolidine derivatives
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Properties
CAS No. |
1352528-43-8 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-[2-[6-(cyclopropylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-10(18)17-8-2-3-13(17)11-4-7-14(15-9-11)16-12-5-6-12/h4,7,9,12-13H,2-3,5-6,8H2,1H3,(H,15,16) |
InChI Key |
GWMXLURQXMPFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


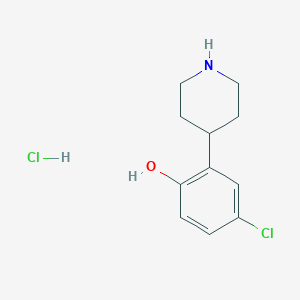
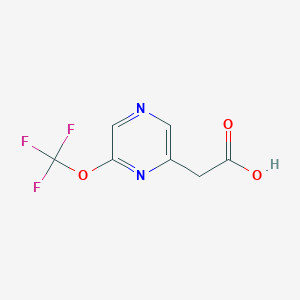
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)
![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)
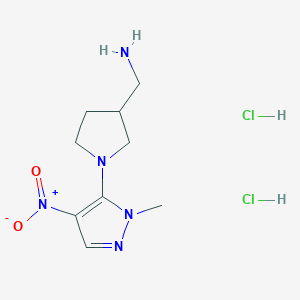
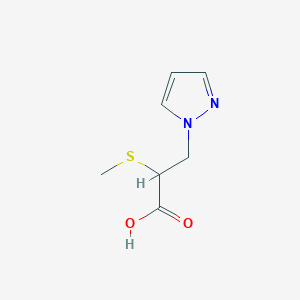
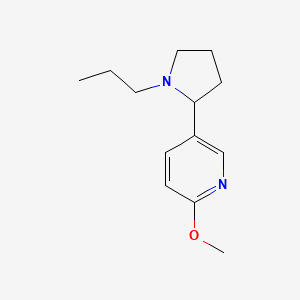
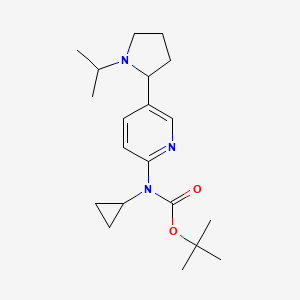
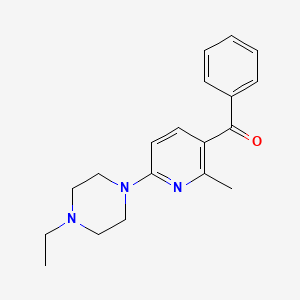
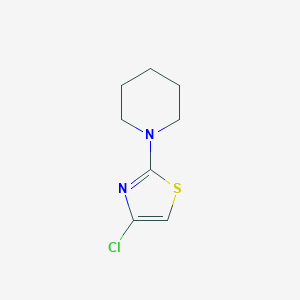
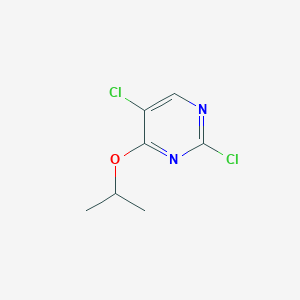
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)

